1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide
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Overview
Description
1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a pyridylmethylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amide-forming reagent such as carbonyldiimidazole (CDI) or through direct amidation with carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and pyridyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridylmethylamine in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.
Scientific Research Applications
1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Agrochemicals: Potential use as an insecticide or herbicide due to its bioactive properties.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thus exerting therapeutic effects. The exact molecular pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-(Aminomethyl)pyridine
Comparison
1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of both phenyl and pyridylmethylamino groups can enhance its binding affinity to certain biological targets, making it more effective in its applications.
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-phenyl-5-(pyridin-4-ylmethylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H15N5O/c17-15(22)14-11-20-21(13-4-2-1-3-5-13)16(14)19-10-12-6-8-18-9-7-12/h1-9,11,19H,10H2,(H2,17,22) |
InChI Key |
YCHSJUZCIMQSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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